6,7-Dimethoxy-2,3-dimethylquinolin-4-amine
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6,7-dimethoxy-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O2/c1-7-8(2)15-10-6-12(17-4)11(16-3)5-9(10)13(7)14/h5-6H,1-4H3,(H2,14,15) |
InChI Key |
GZBZWHZAPXTCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N=C1C)OC)OC)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6,7 Dimethoxy 2,3 Dimethylquinolin 4 Amine and Analogues
Systematic Modification of the Quinoline (B57606) Nucleus
The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a versatile and privileged scaffold for designing biologically active molecules. researchgate.netfrontiersin.org Systematic modifications are typically undertaken to explore and optimize the pharmacological profile of lead compounds. These modifications can be broadly categorized into substitutions on the benzenoid ring (positions 5, 6, 7, and 8) and the pyridinoid ring (positions 2, 3, and 4).
For the 4-aminoquinoline (B48711) series, modifications have historically focused on altering the side chain at the C-4 amino group and substituting the C-7 position, famously exemplified by the 7-chloro substitution in chloroquine (B1663885). nih.govyoutube.com However, extensive research has explored a wider range of substitutions across the entire nucleus. For instance, researchers have synthesized quinoline-5,8-dione derivatives by attaching various alkyl- or aryl-amino fragments at the C-6 or C-7 positions to evaluate their antiproliferative potency. researchgate.net The development of bisquinoline derivatives, where two quinoline nuclei are joined by a linker, represents another strategy to enhance activity, particularly in the context of antimalarial research. nih.gov These systematic explorations allow for a comprehensive understanding of how each part of the quinoline scaffold contributes to its interaction with biological targets.
Influence of Methoxy (B1213986) Substituents at C-6 and C-7 on Biological Profiles
The presence of methoxy groups, particularly at the C-6 and C-7 positions of the quinoline core, has a profound impact on the biological activity of these compounds. This specific substitution pattern is a key feature in several potent, biologically active molecules. The 6,7-dimethoxy moiety is crucial for the activity of inhibitors targeting P-glycoprotein (P-gp), a transporter associated with multidrug resistance (MDR) in cancer. uniba.itresearchgate.net Studies on tetrahydroisoquinoline derivatives, which share this structural feature, have shown that the 6,7-dimethoxy nucleus is essential for the inhibition of P-gp and the breast cancer resistance protein (BCRP). uniba.it
Table 1: Influence of 6,7-Dimethoxy Substitution on Biological Activity of Quinoline and Related Scaffolds
| Scaffold | Biological Target/Activity | Role of 6,7-Dimethoxy Group | Reference |
|---|---|---|---|
| 6,7-Dimethoxy-4-anilinoquinoline | c-Met Kinase Inhibition | Considered a key component for potent inhibitory activity. | nih.gov |
| 6,7-Dimethoxy-tetrahydroisoquinoline | P-glycoprotein (P-gp) Inhibition / MDR Reversal | Essential nucleus for inhibiting P-gp and BCRP transporters. | uniba.it |
| 6,7-Dimethoxyquinazoline (B1622564) | α1- and AT1-Receptor Antagonism | Core scaffold for dual-acting antagonists. | rsc.orgrsc.org |
| 7-Methoxy-4-aminoquinoline | Antimalarial (vs. 7-Chloro) | Substitution of 7-Cl with 7-OCH3 leads to decreased activity. | nih.gov |
Structural Requirements of the Amino Moiety at C-4
The amino group at the C-4 position is a cornerstone of the biological activity for a vast number of quinoline derivatives. nih.gov It often serves as a critical hydrogen bond donor and/or acceptor, anchoring the molecule within its target's binding site. nih.gov For antimalarial 4-aminoquinolines, this group is indispensable for activity; its replacement with sulfur or oxygen atoms results in a significant loss of potency. nih.gov Furthermore, the basicity of the terminal amine in the side chain attached to the C-4 nitrogen is often essential for activity, as seen in leishmanicidal compounds. frontiersin.org
The nature of the substituent or side chain attached to the C-4 amino group profoundly modulates the compound's pharmacological profile. SAR studies on antimalarials have shown that the length of the alkyl chain separating the C-4 amine from a terminal tertiary amine is crucial. youtube.com Chains of three or four carbons are often more effective than shorter two-carbon linkers. researchgate.net In other designs, the C-4 amino group is directly attached to a larger aryl moiety, as seen in 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives, where this linkage is fundamental to their function as c-Met inhibitors. nih.gov These findings underscore that the C-4 amino moiety is a key handle for tuning potency, selectivity, and pharmacokinetic properties. researchgate.net
Table 2: Impact of C-4 Amino Moiety and Side Chain Modification on Biological Activity
| Modification at C-4 | Biological Context | SAR Finding | Reference |
|---|---|---|---|
| Replacement of -NH- with -S- or -O- | Antimalarial | Reduces or abolishes antimalarial activity. | nih.gov |
| Alkyl side chain length (terminal amine) | Antimalarial | Side chains with 3 or 4 carbons are more active than those with 2 carbons. | researchgate.net |
| Basic terminal amine on side chain | Leishmanicidal | The presence of the basic terminal amine is considered an essential pharmacophore. | frontiersin.org |
| Direct linkage to anilino-benzimidazole moiety | c-Met Inhibition | This complex substituent is required for potent inhibition. | nih.gov |
Impact of Alkyl Substitution (e.g., Methyl) at C-2 and C-3
While substitutions at C-4, C-6, and C-7 are extensively documented, the influence of alkyl groups at the C-2 and C-3 positions, as found in 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine, is also significant. The presence of methyl groups at both C-2 and C-3 introduces steric bulk and increases the lipophilicity of the molecule. These features can play several roles. Steric hindrance from the C-2 methyl group can influence the conformation of the C-4 amino substituent, potentially locking it into a biologically favorable orientation for target binding.
Furthermore, these alkyl groups can shield adjacent positions on the quinoline ring from metabolic enzymes, which may enhance the metabolic stability and bioavailability of the compound. For example, the 8-methoxy-2-methylquinoline (B1296761) moiety has been identified as a fundamental structural component for the antitumor activity of certain compounds. researchgate.net The synthesis of 2,3-dialkyl quinolines is well-established, allowing for systematic exploration of the size and nature of these substituents. acs.org The specific contribution of the 2,3-dimethyl pattern in the context of the 6,7-dimethoxy-4-aminoquinoline scaffold warrants detailed investigation to determine its precise role in optimizing ligand-target interactions.
Analysis of Linker Chemistries and Terminal Aryl Moieties
Many advanced quinoline-based compounds are hybrid molecules, where the quinoline core is connected to another chemical entity, often a terminal aryl ring, via a linker. The chemistry of both the linker and the terminal moiety is a critical determinant of biological activity. Linkers can vary from simple alkyl chains to more complex functional groups like amides or ethers. uniba.itnih.gov
In a series of potent 6,7-dimethoxyquinoline-based c-Met inhibitors, the C-4 amino group is directly linked to a substituted anilino-benzimidazole moiety. nih.gov The nature and position of substituents on the terminal phenyl ring of the benzimidazole (B57391) dramatically influenced inhibitory potency. For example, a fluorine atom at the R2 position of the terminal ring resulted in high potency, whereas a methyl or methoxy group at the same position led to a significant decrease in activity. This demonstrates the sensitivity of the target's binding pocket to the electronic and steric properties of the terminal aryl group. nih.gov In other examples, an ethyl linker was found to be optimal for connecting a 4-aminoquinoline scaffold to a pyrano[2,3-c]pyrazole pharmacophore in hybrid antimalarial agents. nih.gov These studies highlight the importance of optimizing the linker and terminal group to achieve desired potency and selectivity.
Table 3: SAR of Terminal Aryl Substituents in a Series of 6,7-Dimethoxy-4-anilinoquinoline c-Met Inhibitors
| Compound ID (from source) | Terminal Aryl Substituent (R) | c-Met Kinase IC50 (nM) |
|---|---|---|
| 12a | 2-F | 1.5 |
| 12b | 3-F | 1.8 |
| 12c | 4-F | 1.7 |
| 12d | 2-Cl | 1.3 |
| 12e | 3-Cl | 1.6 |
| 12f | 4-Cl | 1.4 |
| 12g | 2-Br | 1.7 |
| 12h | 4-Br | 1.9 |
| 12k | 2-CH3 | >1000 |
| 12l | 4-CH3 | 32.4 |
| 12m | 2-OCH3 | >1000 |
| 12n | 4-OCH3 | 11.5 |
Elucidation of Pharmacophoric Features for Target Interaction
A pharmacophore model distills the SAR data into a set of essential steric and electronic features required for a molecule to interact with a specific biological target. For the 6,7-dimethoxyquinoline class, a general pharmacophore can be proposed based on recurring structural motifs associated with high potency across different targets.
Key pharmacophoric features include:
The Quinoline Scaffold: Acts as a rigid core, with its aromatic system providing a platform for π-π stacking and other hydrophobic interactions within the target's binding site.
Hydrogen Bond Acceptors at C-6 and C-7: The oxygen atoms of the two methoxy groups are critical hydrogen bond acceptors, crucial for anchoring the molecule in targets like P-gp and c-Met kinase. uniba.itnih.gov
Hydrogen Bond Donor/Acceptor at C-4: The C-4 amino group is a pivotal interaction point, capable of acting as both a hydrogen bond donor and acceptor. Its basic character is also a key feature for activity against certain pathogens. frontiersin.orgnih.gov
Aromatic/Hydrophobic Features: The presence of aromatic rings, such as the quinoline nucleus itself and any terminal aryl moieties, are often required. nih.gov The alkyl groups at C-2 and C-3 also contribute to hydrophobic interactions.
Pharmacophore models for quinoline-based tubulin inhibitors have been defined with specific arrangements of hydrogen bond acceptors and aromatic ring features (e.g., the AAARRR.1061 model). nih.gov Similarly, models developed for 6,7-dimethoxyquinazoline antagonists also highlight the importance of the dimethoxy-substituted aromatic ring. rsc.orgrsc.org
Mechanistic Insights into Biological Interactions of 6,7 Dimethoxy 2,3 Dimethylquinolin 4 Amine Scaffold
Other Enzyme and Receptor Interactions
The versatility of the 6,7-dimethoxy-substituted heterocyclic scaffold allows it to interact with various biological targets, leading to a range of pharmacological effects. These interactions are often underpinned by specific structural features, such as the ability of the methoxy (B1213986) groups to form key hydrogen bonds within enzyme active sites.
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netwikipedia.org It is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control and cognition. wikipedia.orgnih.gov Inhibition of PDE10A increases the concentration of cAMP and cGMP, thereby modulating neuronal activity. This mechanism has been identified as a potential therapeutic strategy for neurological and psychiatric disorders. nih.gov
The 6,7-dimethoxyquinazoline (B1622564) scaffold has been identified as a key pharmacophore for PDE10A inhibition. Structure-based drug design efforts, using the known PDE10A inhibitor papaverine (B1678415) as a model, led to the development of a library of 4-amino-6,7-dimethoxyquinazolines. researchgate.netnih.gov X-ray crystallography studies revealed that the 6,7-dimethoxy groups form a crucial bidentate hydrogen bonding interaction with an invariant glutamine residue in the active site of PDE10A. researchgate.net This interaction anchors the molecule in the binding pocket, forming the basis for potent inhibition. Synthetic efforts focused on this series led to the discovery of potent and selective PDE10A inhibitors. nih.gov
Alpha1-adrenoceptors are G protein-coupled receptors involved in the regulation of vascular tone and smooth muscle contraction. Antagonism of these receptors leads to vasodilation and is a well-established mechanism for antihypertensive agents.
Derivatives of 6,7-dimethoxyquinoline (B1600373) and 6,7-dimethoxyquinazoline have demonstrated high affinity and selectivity for α1-adrenoceptors. nih.govnih.gov A series of 2,4-diamino-6,7-dimethoxyquinoline derivatives displayed potent α1-adrenoceptor binding affinities, with some compounds showing Ki values in the sub-nanomolar range and selectivity ratios of over 10,000-fold for α1 versus α2 receptors. nih.gov For instance, the compound 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline was found to be a highly potent competitive antagonist of the α1-mediated vasoconstrictor action of noradrenaline, approximately 20 times more active than the reference drug prazosin. nih.gov The key pharmacophore for this activity is believed to be the N-1 protonation of the quinoline (B57606) ring at physiological pH, which facilitates recognition by the receptor. nih.gov
| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity (α1/α2) | Reference |
| 2,4-Diamino-6,7-dimethoxyquinoline Derivatives | α1-Adrenoceptor | ~10⁻¹⁰ M | >10,000 | nih.gov |
| 4-Amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazoline Derivatives | α1-Adrenoceptor | ~10⁻¹⁰ M | >10,000 | nih.gov |
Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton essential for cell division, motility, and intracellular transport. tandfonline.com Molecules that interfere with tubulin dynamics are potent antimitotic agents and are widely used in cancer chemotherapy. The colchicine (B1669291) binding site on β-tubulin is a major target for such agents, and its occupation prevents the polymerization of tubulin into microtubules. nih.gov
While direct studies on 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine are limited, related 2-aryl-4-amide-quinoline derivatives have been identified as tubulin polymerization inhibitors that interact with the colchicine binding site. tandfonline.com Molecular docking studies of similar compounds show that the A-ring (the quinoline or quinazoline (B50416) ring) can occupy a hydrophobic pocket, forming interactions with residues such as Cys241, Leu248, and Ala250. nih.gov The B-ring (a phenyl group attached to the scaffold) often occupies another pocket, interacting with residues like Asn258 and Lys352. nih.gov This binding disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.gov There are at least 15 different hCA isoforms in humans, with varying tissue distribution and catalytic properties. nih.gov
Quinazoline and quinazolinone derivatives have been investigated as inhibitors of various hCA isoforms. nih.gov For example, a compound featuring a 6,7-dimethoxy-4-(3H)-quinazolinone core, 2-[(3-Benzyl-6,7-dimethoxy-4-(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)propanamide, was reported to be a potent inhibitor of hCA-II with a Ki value of 3.30 nM. nih.gov The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group that anchors inhibitors to the catalytic zinc ion in the active site of hCAs. The rest of the scaffold, including the dimethoxy-quinazolinone moiety, engages in further interactions with active site residues, which determines the inhibitory potency and isoform selectivity. nih.gov
| Compound/Class | Target Isoform(s) | Inhibition Constant (Ki) | Reference |
| 2-[(3-Benzyl-6,7-dimethoxy-4-(3H)-quinazolinon-2-yl)thio]-N-(...)-propanamide | hCA-II | 3.30 nM | nih.gov |
| Various Sulfonamides | hCA I | 13.3–87.6 nM | mdpi.com |
| Various Sulfonamides | hCA II | 5.3–384.3 nM | mdpi.com |
| Various Sulfonamides | hCA VII | 1.1–13.5 nM | mdpi.com |
Mechanisms of Antiproliferative Activity (e.g., in Cancer Cell Lines)
The antiproliferative effects of the 6,7-dimethoxyquinazoline scaffold have been demonstrated in various cancer cell lines. The mechanisms underlying this activity are often multifactorial, involving the induction of cell cycle arrest and apoptosis.
A notable example is the 4-anilinoquinazoline (B1210976) derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8). This compound exhibited significant antiproliferative efficacy against human colorectal cancer (CRC) cell lines. nih.govmdpi.com Detailed mechanistic studies in SW620 CRC cells revealed that DW-8 induces cell death through several coordinated actions:
Cell Cycle Arrest: The compound causes an accumulation of cells in the G2 phase of the cell cycle, preventing them from proceeding into mitosis. nih.govmdpi.com
Intrinsic Apoptosis Pathway Activation: It triggers the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by the activation of initiator caspase-9 and the executioner caspases-3 and -7, which are key enzymes that dismantle the cell. nih.govmdpi.com
Nuclear Fragmentation: A hallmark of apoptosis, the fragmentation of the cell nucleus, is observed following treatment with the compound. mdpi.com
Increased Reactive Oxygen Species (ROS): The compound leads to an increase in the intracellular levels of ROS, which can induce cellular damage and promote apoptosis. mdpi.com
The selectivity of DW-8 was demonstrated by its higher potency in cancer cells compared to non-cancerous colon cells. nih.govmdpi.com
| Cell Line (Human Colorectal Cancer) | Compound | IC50 Value (µM) | Reference |
| HCT116 | DW-8 | 8.50 ± 2.53 | nih.govmdpi.com |
| HT29 | DW-8 | 5.80 ± 0.92 | nih.govmdpi.com |
| SW620 | DW-8 | 6.15 ± 0.37 | nih.govmdpi.com |
| CRL1459 (Non-cancerous colon) | DW-8 | 14.05 ± 0.37 | nih.govmdpi.com |
Antimicrobial and Antifungal Mechanisms
While specific studies on the antimicrobial and antifungal mechanisms of this compound are not extensively reported, the broader class of heterocyclic compounds to which it belongs has shown promise. The mechanisms by which antifungal and antimicrobial agents act are diverse.
Common antifungal mechanisms include the inhibition of ergosterol (B1671047) synthesis, which disrupts the integrity of the fungal cell membrane, or the inhibition of essential enzymes like cytosine deaminase. nih.gov Resistance can emerge through several strategies, such as overproducing the target enzyme, altering the drug target to prevent binding, or actively pumping the drug out of the cell using efflux pumps. nih.govnih.gov
Research into related heterocyclic compounds has shown activity against pathogenic microbes. For instance, certain 1,2,4-oxadiazole (B8745197) derivatives have demonstrated antibacterial activity against ESKAPE pathogens (a group of highly virulent and drug-resistant bacteria), with some compounds showing inhibitory concentrations comparable to or lower than clinical antibiotics like ciprofloxacin. researchgate.net Molecular docking studies of these compounds suggested they may act on various nitrofuran-associated biological targets. researchgate.net One derivative was also found to be active against Mycobacterium tuberculosis. researchgate.net These findings suggest that quinoline-based scaffolds could potentially be developed as antimicrobial agents, likely acting through mechanisms such as enzyme inhibition or disruption of cellular integrity, though further specific research is required.
Computational Chemistry and in Silico Modeling of 6,7 Dimethoxy 2,3 Dimethylquinolin 4 Amine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's activity. Studies on analogues of 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine have successfully used molecular docking to elucidate their mechanism of action, primarily as kinase inhibitors. nih.gov
Analysis of protein-ligand interactions for the 6,7-dimethoxyquinoline (B1600373) scaffold consistently reveals its role as a potent "hinge-binding" motif, particularly in the context of ATP-competitive kinase inhibitors. nih.govtandfonline.com The quinoline (B57606) core structure effectively mimics the adenine (B156593) moiety of ATP, allowing it to anchor within the ATP-binding cleft of various kinases.
Research on a series of 6,7-dimethoxy-4-anilinoquinolines identified them as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer development. nih.gov Molecular docking in these studies verified that the quinoline scaffold is fundamental to the inhibitory activity. nih.gov The interaction analysis showed that the core structure orients itself to form critical bonds with the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This foundational binding allows various substituents on the quinoline ring to engage with other regions of the binding site, thereby modulating potency and selectivity.
Molecular docking studies on 6,7-dimethoxyquinoline derivatives have been instrumental in identifying the specific binding pockets and key amino acid residues they interact with. For c-Met kinase inhibitors, the primary binding pocket is the ATP-binding site located between the N- and C-terminal lobes of the kinase domain. nih.gov
Within this pocket, specific residues are crucial for anchoring the ligand. Docking simulations of a potent 6,7-dimethoxy-4-anilinoquinoline analog (compound 12n in the study) into the c-Met active site (PDB ID: 3F82) highlighted several key interactions. nih.gov The model revealed that the ligand fits snugly into the ATP-binding site, with specific residues playing a critical role in stabilizing the complex.
| Target Protein | Key Interacting Residues | Role of Residue | Source |
| c-Met Kinase | Met1160 | Forms a crucial hydrogen bond with the quinoline N1 atom (Hinge Region) | nih.gov |
| c-Met Kinase | Tyr1230 | Forms a pi-pi stacking interaction with the quinoline ring system | nih.gov |
| c-Met Kinase | Met1211 | Forms hydrophobic interactions with the ligand | nih.gov |
| G9a (HKMT) | Asp1088 | Forms a strong electrostatic interaction with a protonated quinoline N1 | nih.gov |
| G9a (HKMT) | Asp1083 | Forms a hydrogen bond with the C4-NH functionality | nih.gov |
This table is based on docking studies of analogous 6,7-dimethoxyquinoline compounds.
The binding mode of 6,7-dimethoxyquinoline derivatives is characterized by a combination of specific, directional interactions and broader, non-directional forces.
Hydrogen Bonding: The most critical interaction observed in docking studies is the hydrogen bond formed between the nitrogen atom at position 1 (N1) of the quinoline ring and a backbone amide nitrogen in the hinge region of the kinase. nih.gov In the case of c-Met, this interaction occurs with the residue Met1160. nih.gov This bond acts as an anchor, correctly positioning the rest of the molecule within the active site. The 4-amino group of the title compound is also predicted to act as a hydrogen bond donor, potentially interacting with backbone carbonyls or acidic residues like aspartate, as seen in studies of similar compounds targeting the G9a methyltransferase. nih.gov
Hydrophobic Interactions: The quinoline ring system itself, being aromatic, engages in favorable hydrophobic and pi-pi stacking interactions with aromatic residues in the binding pocket, such as Tyr1230 in c-Met. nih.gov The 6,7-dimethoxy groups contribute to binding by occupying a hydrophobic pocket, while the 2,3-dimethyl groups on the title compound would be expected to further enhance hydrophobic interactions within the active site.
The quinoline scaffold is a well-established pharmacophore, and as such, it is frequently used as a query structure in virtual screening campaigns to discover novel bioactive compounds. nih.govnih.gov Virtual screening allows researchers to computationally screen vast libraries of chemical compounds against a specific protein target to identify potential "hits" with a high probability of binding.
The established binding mode of quinoline derivatives makes them excellent starting points for such campaigns. nih.goveurekaselect.com Researchers can screen for molecules that not only contain the quinoline core but also possess appropriate substituents that can form favorable interactions, similar to those predicted by docking studies. For instance, a virtual screening approach based on a pharmacophoric model successfully identified novel 8-hydroxyquinoline (B1678124) derivatives as inhibitors of the GLI1 protein, a key component of the Hedgehog signaling pathway. acs.org This demonstrates how a core scaffold, once understood through computational modeling, can be used to find inhibitors for entirely different target classes.
Pharmacophore Modeling and Ligand-Based Drug Design
When the three-dimensional structure of a protein target is unknown or when researchers want to identify compounds with similar properties to a known active ligand, pharmacophore modeling is employed. This method focuses on the features of the ligand itself that are essential for biological activity.
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger (or block) its biological response. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).
Based on the docking studies of analogous 6,7-dimethoxyquinoline inhibitors, a pharmacophore model for this class of compounds can be generated.
3D Pharmacophore Model: A 3D model would place these features in a specific spatial arrangement. For a compound like this compound, the model would likely include:
One Hydrogen Bond Acceptor (HBA) feature corresponding to the N1 atom of the quinoline ring.
One Hydrogen Bond Donor (HBD) feature corresponding to the hydrogen on the 4-amino group.
One or two Aromatic/Hydrophobic (AR/HY) features representing the quinoline ring system and potentially the dimethyl-substituted region.
Additional hydrophobic features may be defined by the methoxy (B1213986) groups.
Studies focused on designing inhibitors for the DNA gyrase B (gyrB) protein have successfully used this approach, generating a shared feature pharmacophore from known inhibitors to screen for new compounds. nih.gov Similarly, a five-feature pharmacophoric model for GLI1 modulators included HBA, HY, and aromatic ring features derived from a quinoline core. acs.org These models serve as powerful 3D search queries for virtual screening, enabling the rapid identification of structurally diverse compounds that possess the key features required for biological activity. nih.govmdpi.com
Pharmacophore Fingerprinting and Similarity Analysis
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore does not represent a real molecule but rather an abstract collection of features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are critical for interacting with a specific biological target. nih.govnih.gov
For a molecule like this compound, a pharmacophore model would identify key features:
Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atoms of the two methoxy groups.
Hydrogen Bond Donor: The primary amine group at the 4-position.
Aromatic Ring: The bicyclic quinoline core itself.
Hydrophobic/Aliphatic Features: The two methyl groups at the 2 and 3-positions.
These features are then translated into a "pharmacophore fingerprint," a binary vector that encodes the presence of these features and the distances between them. nih.gov This fingerprint serves as a unique identifier for the molecule's potential interaction profile. Similarity analysis can then be performed by comparing the fingerprint of this compound with those of known active compounds in a database. A high degree of similarity, often calculated using metrics like the Tanimoto coefficient, suggests that the molecules may share a similar biological target or mechanism of action. nih.gov For instance, a pharmacophore model for quinolone-based DNA gyrase inhibitors identified three hydrogen bond acceptors and one hydrophobic moiety as crucial for activity. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional shape (conformation) by optimizing the geometry to a minimum on the potential energy surface. nih.govrsc.org
A key outcome of DFT calculations is the determination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.orgresearchgate.net
While direct data for this compound is unavailable, DFT studies on similar quinoline derivatives provide representative values.
Table 1: Illustrative FMO Properties of a Representative Quinoline Derivative (Note: Data is for a related quinoline derivative and serves as a representative example.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.107 |
| ELUMO | -2.551 |
| Energy Gap (ΔE) | 3.556 |
This interactive table demonstrates the typical output of a DFT calculation for a quinoline compound, showing the energies of the frontier orbitals and the resulting energy gap. rsc.org
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution across a molecule's surface, providing crucial insights into its reactivity and intermolecular interaction sites. uni-muenchen.dewuxiapptec.com The MESP is calculated by placing a positive point charge at various points on the electron density surface and calculating the interaction energy. wuxiapptec.com
The map is color-coded to visualize these interactions:
Red: Regions of negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and hydrogen bond acceptance. rsc.orgresearchgate.net
Blue: Regions of positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. rsc.orgresearchgate.net
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, the MESP map would be expected to show significant negative potential (red) around the quinoline nitrogen and the oxygen atoms of the methoxy groups, highlighting their role as hydrogen bond acceptors. A region of high positive potential (blue) would likely be located around the hydrogens of the 4-amino group, identifying them as primary hydrogen bond donors. This visualization is invaluable for predicting how the molecule will orient itself when approaching a biological target. uni-muenchen.decapes.gov.br
Calculation of Global Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. nih.govrsc.org These descriptors provide a theoretical framework for understanding its stability and reactivity.
Key global reactivity descriptors include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronic Chemical Potential (μ) = (EHOMO + ELUMO) / 2: Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) = (ELUMO - EHOMO) / 2: Represents the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω) = μ² / (2η): Quantifies the molecule's ability to accept electrons.
Table 2: Illustrative Global Reactivity Descriptors for a Quinoline Derivative (Note: Data calculated from representative values for a related quinoline derivative.)
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.329 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.778 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.268 |
This interactive table presents key global reactivity descriptors derived from FMO energies, offering a quantitative assessment of a molecule's stability and electrophilic nature. researchgate.net
Quantitative Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and intermolecular interactions. mdpi.com A key feature of QTAIM is the identification of bond critical points (BCPs)—points where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. ufs.ac.za
The properties of the electron density at these BCPs reveal the nature of the interaction:
Covalent Bonds: Characterized by high electron density (ρ) and a negative Laplacian of electron density (∇²ρ < 0), indicating a concentration of charge.
Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low electron density and a positive Laplacian (∇²ρ > 0), indicating charge depletion. ufs.ac.za
A QTAIM analysis of a co-crystal or dimer of this compound would allow for the precise characterization of intermolecular hydrogen bonds (e.g., involving the 4-amino group and the quinoline nitrogen) and other non-covalent interactions that stabilize its binding to a target or its crystal structure. This method provides a rigorous quantum mechanical basis for understanding the forces that govern molecular recognition. mdpi.comnih.gov
Molecular Dynamics Simulations (Potential Future Work)
A thorough review of scientific literature and chemical databases indicates a significant gap in the computational analysis of This compound . To date, no specific molecular dynamics (MD) simulation studies have been published for this particular compound. This absence of data presents a compelling opportunity for future research to explore its dynamic behavior, interaction with biological targets, and physicochemical properties in a simulated environment.
MD simulations could provide invaluable insights into the conformational landscape of this compound, revealing how the molecule behaves over time. Such studies could elucidate the flexibility of the quinoline core and the rotational freedom of its methoxy and methyl substituents, which are crucial for understanding its potential binding modes with pharmacological targets.
Future work in this area could involve several key aspects:
System Setup and Force Field Parameterization: A crucial first step would be the development and validation of accurate force field parameters for this compound. This would ensure that the simulations realistically represent the intramolecular and intermolecular forces governing the compound's behavior.
Solvation Studies: MD simulations of the compound in various solvent environments, such as water or lipid bilayers, could predict its solubility, aggregation behavior, and ability to permeate biological membranes.
Binding Dynamics with Potential Targets: While the specific biological targets of this compound are not yet fully elucidated, future research could involve MD simulations of its interaction with potential protein targets. For instance, based on the activities of structurally similar quinoline and isoquinoline (B145761) derivatives, potential targets could include protein kinases, P-glycoprotein, or other enzymes. nih.govacs.org These simulations could reveal the stability of the ligand-protein complex, identify key interacting residues, and calculate binding free energies, offering a dynamic complement to static molecular docking studies.
Comparative Dynamics: Comparing the dynamic properties of this compound with other structurally related bioactive quinolines could help in understanding the structure-dynamics-activity relationships within this chemical class.
The table below outlines potential parameters and systems for future MD simulation studies on this compound.
| Simulation Aspect | Proposed System/Parameters | Research Goal |
| Force Field | General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF) | To accurately model the atomic interactions of the compound. |
| Solvation | Explicit water models (e.g., TIP3P, SPC/E), Lipid bilayer (e.g., POPC) | To study solubility, membrane permeability, and environmental effects on conformation. |
| Potential Protein Target | Protein Kinases (e.g., c-Met), ABC Transporters (e.g., P-glycoprotein) | To investigate binding stability, interaction mechanisms, and predict binding affinity. |
| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of conformational space and observe significant molecular events. |
| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, MM/PBSA or MM/GBSA | To quantify stability, flexibility, key interactions, and binding free energies. |
The initiation of such in silico research would be a significant step forward in characterizing the molecular behavior of this compound, providing a foundational dataset for future drug design and development efforts.
Future Research Directions and Translational Potential
Rational Design and Synthesis of Next-Generation 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine Analogues
The rational design of new analogues is a critical step in optimizing the therapeutic profile of a lead compound. For this compound, future efforts should focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling, are essential. nih.gov
Key areas for modification include:
The 4-Amino Group: This group is a prime site for modification. Introducing various substituents can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds. For instance, creating a series of N-substituted derivatives, such as anilinoquinolines, can lead to potent kinase inhibitors, as seen with related 6,7-dimethoxy-4-anilinoquinolines that target the c-Met kinase. nih.gov Synthesis can be achieved through nucleophilic aromatic substitution, reacting the corresponding 4-chloroquinoline (B167314) precursor with a diverse range of primary and secondary amines. nih.govfrontiersin.org
The Quinoline (B57606) Core: While the 6,7-dimethoxy pattern is often associated with favorable activity in related compounds like P-glycoprotein inhibitors, exploring other substitutions on the benzo ring could be beneficial. researchgate.net Modifications at the 5- and 8-positions could influence steric and electronic properties, potentially leading to new biological activities.
The 2- and 3-Methyl Groups: The effect of these small alkyl groups on target binding and metabolism is an important area of investigation. Replacing them with other alkyl or aryl groups, or even incorporating them into a new ring system, could significantly alter the molecule's conformation and interaction with biological targets.
The synthesis of these new analogues can leverage established quinoline synthesis methods, such as the Pfitzinger or Doebner-von Miller reactions, as well as modern catalytic approaches to build a diverse chemical library for screening. acs.orgnih.gov
Table 1: Proposed Analogues and Rationale for Synthesis
| Modification Site | Proposed Substituent/Analogue Type | Rationale and Potential Impact | Synthetic Approach |
|---|---|---|---|
| 4-Amino Group | Substituted Anilines, Aliphatic Amines, Heterocyclic Amines | Modulate target binding affinity (e.g., kinase inhibition), improve cell permeability, and alter metabolic stability. nih.gov | Nucleophilic aromatic substitution on 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline. nih.govfrontiersin.org |
| Quinoline Core (C5, C8) | Halogens (F, Cl), Small Alkyl Groups | Fine-tune electronic properties and metabolic stability; explore new binding interactions. | Multi-step synthesis starting from appropriately substituted anilines. |
| 2- and 3-Positions | Larger Alkyl Groups, Phenyl Groups, Cyclization | Alter steric profile to enhance selectivity for a specific biological target. | Friedländer annulation or related condensation reactions with different ketones. mdpi.com |
| Hybrid Molecules | Conjugation with other pharmacophores (e.g., chalcones, sulfonamides) | Develop dual-action agents or overcome resistance mechanisms. nih.govnih.gov | Linker-based conjugation chemistry. |
Exploration of Novel Biological Targets and Therapeutic Applications
While the precise biological targets of this compound are not yet fully elucidated, the broader quinoline class exhibits an extensive range of pharmacological activities, suggesting numerous avenues for investigation. jddtonline.infonih.govresearchgate.net
Future research should prioritize screening the compound and its rationally designed analogues against a wide panel of biological targets. Potential therapeutic areas include:
Oncology: The quinoline scaffold is a well-established pharmacophore in cancer therapy. nih.gov Given that closely related 6,7-dimethoxy-4-anilinoquinolines are potent inhibitors of the c-Met tyrosine kinase, a key driver in many cancers, this is a primary target for investigation. nih.gov Other potential targets include different receptor tyrosine kinases, tubulin polymerization, and topoisomerase. nih.gov
Infectious Diseases: 4-Aminoquinolines are famous for their antimalarial properties. nih.gov Analogues could be tested against various strains of Plasmodium falciparum, including those resistant to existing drugs. nih.gov Furthermore, quinoline derivatives have shown antibacterial, antiviral, and antitubercular activity, making these important areas for screening. nih.govresearchgate.net
Neurodegenerative Diseases: Some quinoline-based compounds have been investigated for their potential in treating conditions like Alzheimer's disease, for instance, by inhibiting cholinesterase. researchgate.net
Inflammatory Disorders: The anti-inflammatory properties of certain quinoline derivatives warrant investigation into their effects on inflammatory pathways and enzymes. nih.gov
Multidrug Resistance (MDR) Reversal: Some complex quinoline and quinazoline (B50416) derivatives containing the 6,7-dimethoxy motif have been shown to inhibit P-glycoprotein (P-gp), a transporter protein that causes multidrug resistance in cancer cells. researchgate.net This presents a compelling opportunity to develop analogues as MDR reversal agents.
Table 2: Potential Biological Targets and Therapeutic Areas
| Therapeutic Area | Potential Biological Target | Rationale Based on Related Compounds |
|---|---|---|
| Oncology | c-Met, EGFR, VEGFR-2, Tubulin | 6,7-dimethoxy-4-anilinoquinolines inhibit c-Met; other quinazolines and quinolines are known EGFR/VEGFR-2 and tubulin inhibitors. nih.govnih.govresearchgate.net |
| Infectious Diseases | Plasmodium heme metabolism, HIV-1 Reverse Transcriptase, Bacterial DNA gyrase | The 4-aminoquinoline (B48711) core is a classic antimalarial scaffold; related dimethoxy-isoquinolines inhibit HIV-1 RT. nih.govnih.gov |
| Multidrug Resistance | P-glycoprotein (P-gp) | Complex THIQ-quinazoline hybrids with a 6,7-dimethoxy moiety reverse P-gp-mediated MDR. researchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX), Cytokine pathways | General anti-inflammatory activity has been reported for various quinoline derivatives. nih.gov |
Development of Advanced Synthetic Methodologies for Scalable Production
For any promising compound to move from the laboratory to clinical application, the development of a robust, efficient, and scalable synthetic route is paramount. While classical methods for quinoline synthesis like the Conrad-Limpach or Friedländer reactions are well-established, they can sometimes require harsh conditions or produce low yields. jddtonline.infonih.gov
Future research must focus on modern synthetic strategies that offer improvements in terms of efficiency, cost-effectiveness, and environmental impact ("green chemistry"). rsc.org These include:
Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and C-H activation/annulation reactions provide powerful and flexible ways to construct the quinoline ring and introduce substituents with high precision. mdpi.comnumberanalytics.com
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. frontiersin.orgrsc.orgnumberanalytics.com
Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline derivatives in a single step from three or more starting materials, which improves atom economy and reduces waste. rsc.org
Continuous Flow Synthesis: Moving the synthesis from batch reactors to continuous flow systems offers significant advantages for scalability, safety, and process control. dntb.gov.ua A one-pot reaction in a flow reactor could streamline the synthesis of the this compound core, minimizing manual handling and improving reproducibility. google.com
Table 3: Comparison of Synthetic Methodologies
| Methodology | Description | Advantages for Scalable Production |
|---|---|---|
| Classical (e.g., Friedländer) | Condensation of an o-aminoaryl ketone with a compound containing an α-methylene ketone group. mdpi.com | Well-established, readily available starting materials. |
| Transition-Metal Catalysis | Use of Pd, Cu, or other metals to catalyze C-C and C-N bond formation. numberanalytics.com | High yields, broad substrate scope, milder reaction conditions. |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate chemical reactions. rsc.org | Drastically reduced reaction times, improved yields, energy efficiency. |
| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor. dntb.gov.ua | Enhanced safety, superior process control, easy scalability, high reproducibility. |
Integration of In Silico Predictions with High-Throughput In Vitro Screening
The drug discovery process can be significantly accelerated by combining computational (in silico) methods with experimental high-throughput screening (HTS). nih.govyoutube.com This synergistic approach allows for the rapid identification of promising drug candidates from large compound libraries while minimizing time and resource expenditure.
In Silico Prediction: Before synthesizing hundreds of analogues, computational tools can be used to prioritize the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be built to correlate the structural features of quinoline derivatives with their biological activity. nih.govresearchgate.net These models can then predict the activity of newly designed, virtual compounds.
Molecular Docking: If a biological target is known or hypothesized (e.g., the ATP-binding site of c-Met kinase), molecular docking can be used to predict the binding mode and affinity of designed analogues. nih.gov This helps in understanding key interactions and guides the design of more potent inhibitors.
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to eliminate candidates with poor drug-like properties early in the process. semanticscholar.org
High-Throughput Screening (HTS): The prioritized compounds identified through in silico methods can then be synthesized and subjected to HTS. Highly automated robotic systems can test thousands of compounds per day against specific biological targets in miniaturized assays (e.g., biochemical, cellular, or biophysical assays). youtube.comnuvisan.com This allows for the rapid experimental validation of computational predictions and the identification of initial "hit" compounds for further optimization. nuvisan.com Microdroplet reaction technology can even be used for the high-throughput optimization of the synthesis itself. nih.govresearchgate.net
This integrated workflow creates a powerful feedback loop: HTS results are used to refine and improve the predictive power of the in silico models, which in turn guide the next round of rational drug design.
Prodrug Strategies and Delivery System Considerations (Focus on chemical aspects)
Even a highly potent compound can fail if it has poor pharmaceutical properties, such as low water solubility or poor membrane permeability. The 4-amino group of this compound is a key handle for chemical modification to create prodrugs designed to overcome such limitations. nih.gov A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.
Chemical strategies for creating prodrugs of the target amine include:
Masking the Amino Group to Improve Permeability: The basic amino group will be protonated at physiological pH, making it charged and hindering its ability to cross cell membranes. It can be temporarily masked with promoieties that are later cleaved.
Carbamates: Forming a carbamate (B1207046) by reacting the amine with an appropriate chloroformate. Certain carbamates can be designed for enzymatic cleavage.
N-Acyloxyalkoxycarbonyl Derivatives: These can be designed to release the parent amine via enzyme-catalyzed hydrolysis.
Phosphate (B84403) Prodrugs: Attaching a phosphate group, often through a cleavable linker, can dramatically increase water solubility. The phosphate is then cleaved in vivo by alkaline phosphatases to release the active drug. acs.org
pH-Triggered Release Systems: Advanced prodrugs can be designed for site-specific release. For example, the aminoalkoxycarbonyloxymethyl (amino AOCOM) ether strategy has been used for 4(1H)-quinolones. nih.gov This approach involves attaching a promoiety that undergoes a pH-triggered intramolecular cyclization-elimination reaction, releasing the active drug independently of metabolic enzymes. nih.gov This could be adapted to improve the solubility and bioavailability of the target compound.
N-Oxides: For tertiary amines, conversion to an N-oxide can mask the amine's positive charge. These prodrugs can be reduced back to the active tertiary amine, particularly in the hypoxic (low oxygen) environments found in solid tumors, offering a potential tumor-targeting strategy. nih.gov While the target compound is a primary amine, this strategy could be applicable to tertiary amine analogues designed in Section 6.1.
Table 4: Potential Prodrug Strategies (Chemical Aspects)
| Prodrug Strategy | Chemical Modification | Release Mechanism | Primary Goal |
|---|---|---|---|
| Phosphate Prodrug | Attachment of a phosphate ester via a linker to the 4-amino group. | Enzymatic cleavage by alkaline phosphatases. acs.org | Increase aqueous solubility. |
| Amino AOCOM Ether | Attachment of an aminoalkoxycarbonyloxymethyl promoiety. | pH-triggered intramolecular cyclization-elimination. nih.gov | Improve solubility and bioavailability. |
| Acyloxyalkyl Carbamate | Formation of a carbamate bond with an acyloxyalkyl group. | Enzymatic (esterase) cleavage. nih.gov | Improve membrane permeability. |
| N-Oxide (for tertiary amine analogues) | Oxidation of the nitrogen atom. | Metabolic reduction, potentially enhanced in hypoxic conditions. nih.gov | Mask charge, potential tumor targeting. |
Q & A
Basic: What are the optimized synthetic routes for 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine, and how can reaction conditions be tailored to improve yield and purity?
The synthesis of 6,7-dimethoxyquinoline derivatives typically involves nucleophilic substitution reactions. For example, a chloro-substituted quinoline precursor (e.g., 4-chloro-6,7-dimethoxyquinoline) can react with amines under reflux conditions. Key steps include:
- Reagent selection : Use anhydrous ethanol or 1,4-dioxane as solvents to enhance solubility and reactivity.
- Temperature control : Heating at 170°C under sealed conditions (microwave-assisted synthesis can reduce reaction time to 5–24 hours) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane washes ensures high purity (>90%) .
Optimization tip : Catalysts like indium(III) chloride (20 mol%) improve cyclization efficiency in quinoline formation .
Basic: What analytical techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions (e.g., methoxy and methyl groups) and aromatic proton environments .
- X-ray Crystallography : Resolves dihedral angles between fused quinoline rings and adjacent substituents, confirming spatial arrangements (e.g., dihedral angles <60° between aromatic systems) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
Advanced: How can researchers investigate the mechanism of action of this compound in modulating biological targets such as kinase enzymes?
- Kinase Inhibition Assays : Use in vitro JAK/STAT pathway models to assess phosphorylation inhibition. For example:
- Molecular Docking : Simulate binding interactions with JAK1/2 catalytic domains using software like AutoDock. Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with dimethyl substituents .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different experimental models for this compound?
- Standardize Assay Conditions : Variability in cell lines (e.g., HaCaT vs. primary keratinocytes) or animal models (e.g., DNCB-induced dermatitis in mice) can skew results. Use consistent cytokine concentrations and exposure times .
- Cross-Validation : Combine in vitro kinase assays with ex vivo tissue models to confirm target engagement. For example, correlate JAK inhibition with filaggrin (FLG) expression recovery in 3D skin equivalents .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 6,7-diethoxy analogs) to identify substituent-dependent trends .
Advanced: How can computational modeling be integrated with experimental data to predict the structure-activity relationships (SAR) of this compound derivatives?
- QSAR Modeling : Use descriptors like LogP, polar surface area, and methoxy group orientation to predict bioavailability and target affinity. Validate with experimental IC values .
- Fragment-Based Design : Replace the 4-amine group with aminoalkyl or aryl substituents (e.g., pyridinone rings) to enhance solubility or selectivity. Test analogs using parallel synthesis .
- ADMET Profiling : Predict metabolic stability (e.g., CYP450 interactions) and toxicity using tools like SwissADME. Cross-reference with in vivo pharmacokinetic data .
Advanced: What experimental designs are recommended for evaluating the compound’s efficacy in preclinical models of inflammatory diseases?
- Murine Atopic Dermatitis Model : Induce dermatitis with 2,4-dinitrochlorobenzene (DNCB), then administer the compound topically or orally. Assess:
- Dose-Response Studies : Test 10–100 mg/kg doses to establish therapeutic windows. Monitor liver enzymes (ALT/AST) for toxicity .
- Biomarker Analysis : Quantify FLG, loricrin, and inflammatory cytokines (IL-6, IL-13) via qRT-PCR or ELISA .
Advanced: How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?
- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Asymmetric Catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry at the 2,3-dimethyl positions .
- Crystallography : Confirm enantiopurity via single-crystal X-ray diffraction, focusing on non-centrosymmetric space groups .
Advanced: What are the key considerations for designing stability studies of this compound under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS .
- pH Stability : Test solubility and integrity in buffers (pH 1–10) to simulate gastrointestinal and physiological conditions .
- Long-Term Storage : Store lyophilized powder at -20°C under argon to prevent oxidation of the quinoline core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
